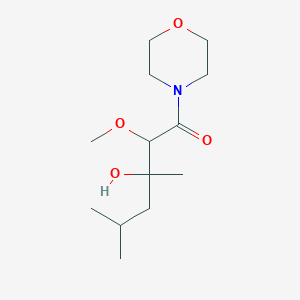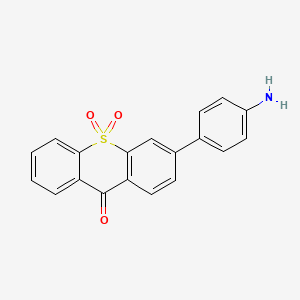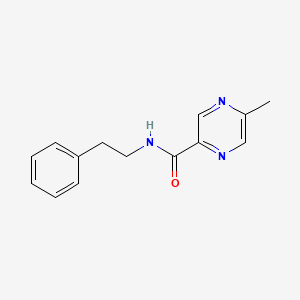
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is a chemical compound with the molecular formula C13H14N2O It is a derivative of pyrazinecarboxamide, characterized by the presence of a 5-methyl group and a 2-phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-N-phenyl-2-pyrazinecarboxamide
- 5-methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide
- N-[(5S,6R,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-(2-phenylethyl)-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-2-pyrazinecarboxamide
Uniqueness
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-methyl group and the 2-phenylethyl substituent differentiates it from other pyrazinecarboxamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
Eigenschaften
CAS-Nummer |
591254-76-1 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
5-methyl-N-(2-phenylethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O/c1-11-9-17-13(10-16-11)14(18)15-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
WRFLVWIQPFQCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
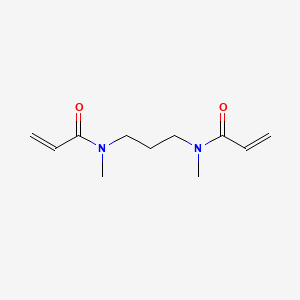
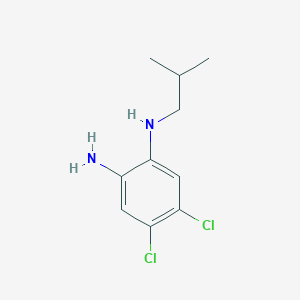
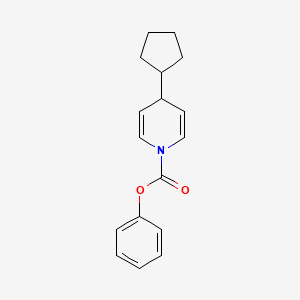
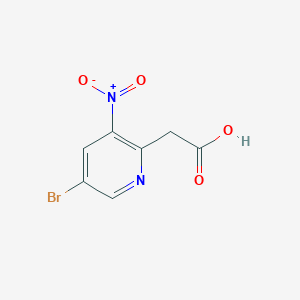
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
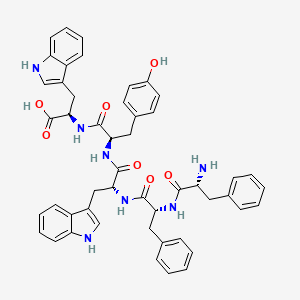
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
